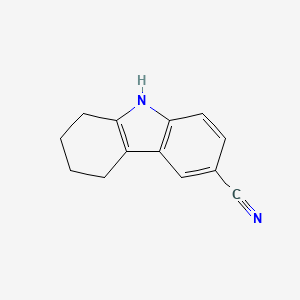

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

説明

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves catalytic, high-yielding, and scalable procedures. Notably, 9H-carbazole-3,6-dicarbonitrile can be synthesized through a catalytic process, and subsequent hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block (Łukasz J Weseliński, Ryan Luebke, M. Eddaoudi, 2014).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of similar compounds, providing insights into the molecular structure, spectroscopic characterization, and electronic interactions. These analyses help to understand the compound's reactivity and interaction with other molecules (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).

Chemical Reactions and Properties

2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile participates in various chemical reactions, including reductive cyclization and hydroxylation processes, leading to the formation of different heterocyclic structures. These reactions are influenced by the compound's ability to undergo transformations under specific conditions, showcasing its reactivity and utility in synthetic chemistry (Yu‐Zhu Qiu et al., 2018).

Physical Properties Analysis

The compound's physical properties can be inferred through spectroscopic explorations, indicating its behavior in various solvents and under different conditions. Fluorescent carboxylic acid derivatives of similar compounds have been studied extensively, revealing how molecular structure influences fluorescent properties and solvent interactions (A. Mitra et al., 2013).

Chemical Properties Analysis

Electrochemical synthesis and studies provide insights into the compound's chemical properties, including its electropolymerization behavior and capacitive characteristics when polymerized on certain substrates. Such analyses contribute to understanding its potential applications in materials science and electronics (M. Ates, N. Uludağ, 2010).

科学的研究の応用

1. Chemo- and Regioselective Oxidation

- Application Summary: The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

- Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

- Results: The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

2. BChE Inhibitors

- Application Summary: A new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed, synthesized, and evaluated as BChE inhibitors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: While all of the derivatives have shown for AChE IC50 values below the detectable limit, they were selective potent BChE inhibitors .

3. Synthesis of Aspidospermidine Alkaloids

- Application Summary: 1,2,3,4-Tetrahydrocarbazoles are used as intermediates in the synthesis of aspidospermidine alkaloids .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

4. Complete Aromatization of the Polycyclic System

- Application Summary: In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .

- Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage .

- Results: The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

5. Pharmaceutical Intermediate

- Application Summary: 1,2,3,4-Tetrahydrocarbazoles are used as intermediates in pharmaceutical synthesis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

6. Synthesis of 1H-Indole

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZCODRVOUTZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288216 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

CAS RN |

100723-77-1 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

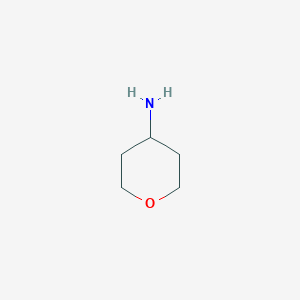

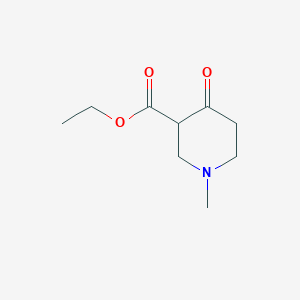

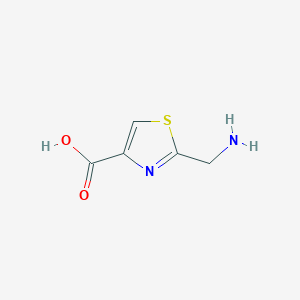

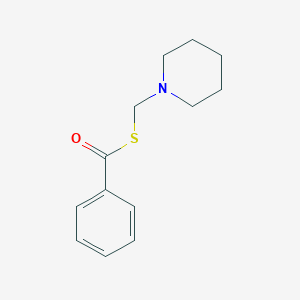

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

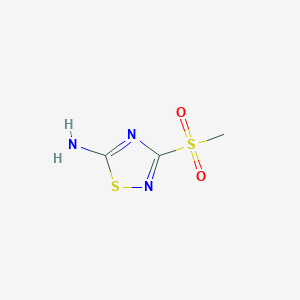

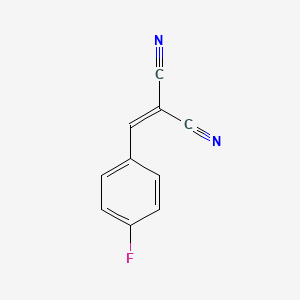

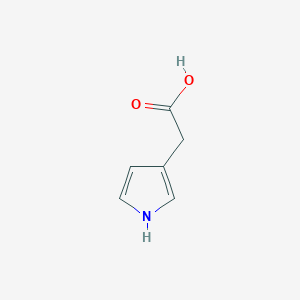

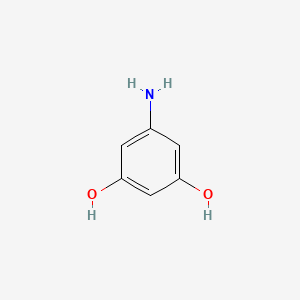

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。